

# Bosutinib hydrate chemical structure and formula C<sub>26</sub>H<sub>31</sub>Cl<sub>2</sub>N<sub>5</sub>O<sub>4</sub>

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## Compound of Interest

Compound Name: *Bosutinib hydrate*

Cat. No.: *B1194701*

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An In-depth Technical Guide to **Bosutinib Hydrate**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Bosutinib is a second-generation, orally active, dual inhibitor of Src and Abl tyrosine kinases.[1] [2] It is primarily utilized in the treatment of chronic myeloid leukemia (CML), particularly in cases of resistance or intolerance to prior therapies.[3][4] Bosutinib's mechanism of action involves the potent inhibition of the ATP-binding site of the BCR-ABL fusion protein and Src family kinases, which are critical drivers of oncogenesis in Philadelphia chromosome-positive (Ph+) CML and other malignancies.[5][6] By targeting these kinases, bosutinib effectively disrupts downstream signaling pathways responsible for cell proliferation, survival, and migration.[6][7] This guide provides a comprehensive technical overview of **bosutinib hydrate**, including its chemical properties, mechanism of action, quantitative efficacy data, and detailed experimental protocols relevant to its study.

## Chemical Structure and Properties

**Bosutinib hydrate** is the monohydrate form of anhydrous bosutinib.[8] The presence of a water molecule results in the chemical formula C<sub>26</sub>H<sub>31</sub>Cl<sub>2</sub>N<sub>5</sub>O<sub>4</sub>.

Chemical Formula: C<sub>26</sub>H<sub>31</sub>Cl<sub>2</sub>N<sub>5</sub>O<sub>4</sub>[8]

IUPAC Name: 4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile;hydrate[8]

Chemical Structure of Bosutinib  Chemical structure of Bosutinib

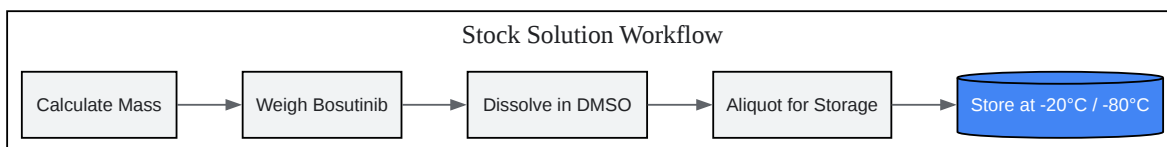
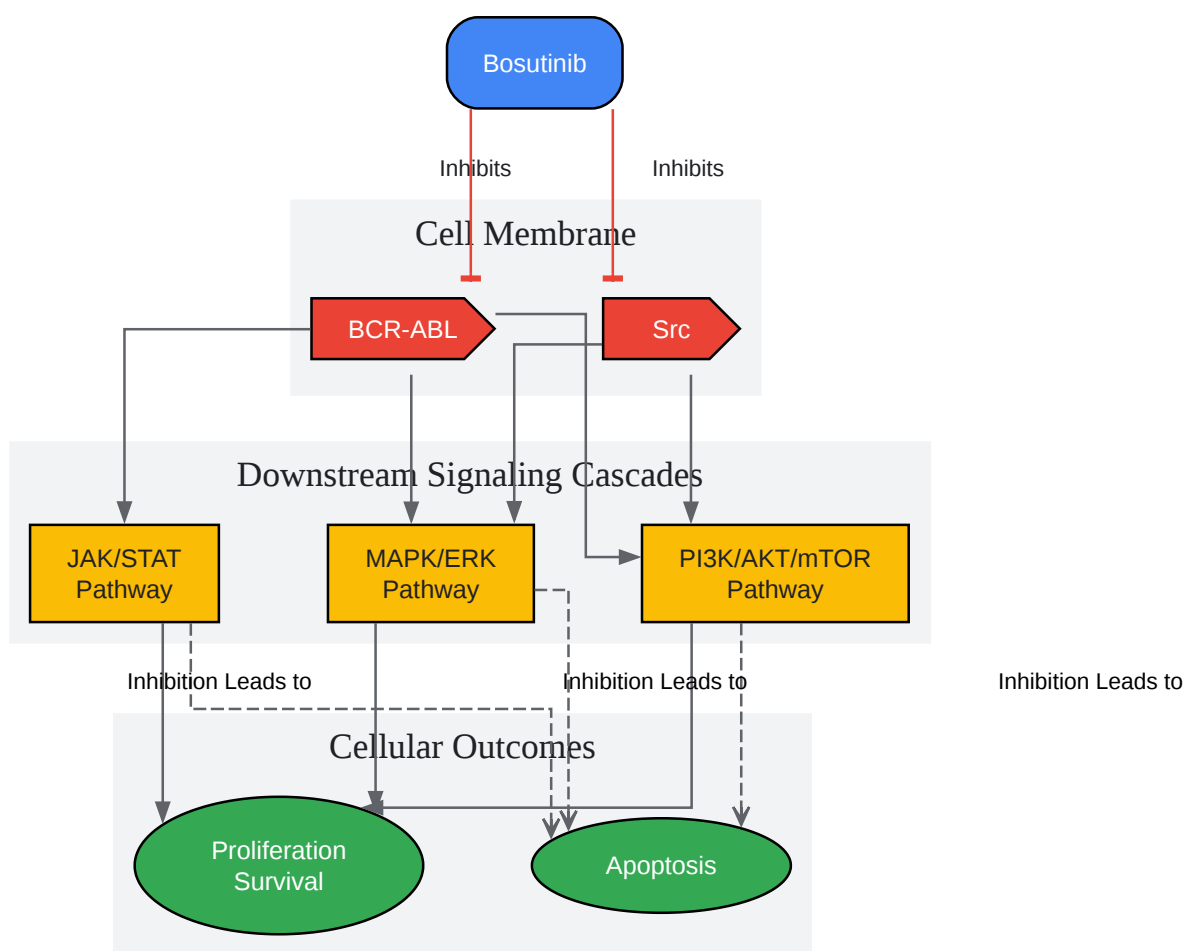
Table 1: Physicochemical Properties of Bosutinib Monohydrate

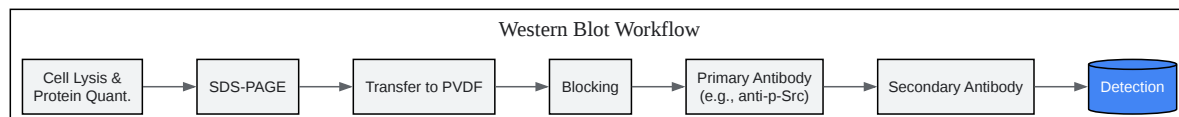
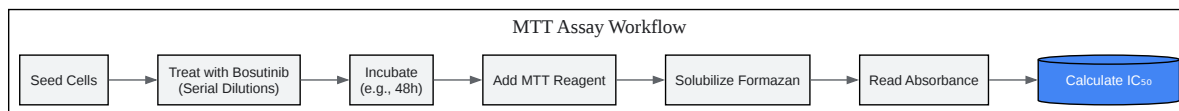
Property	Value	Reference(s)
Molecular Weight	548.5 g/mol	[8]
CAS Number	918639-08-4	[8]
Appearance	White to yellow solid	[9]
Solubility	Soluble in DMSO and ethanol; exhibits pH-dependent aqueous solubility (highly soluble at pH ≤ 5).[9][10]	[9][10]
Parent Compound	Bosutinib (Anhydrous)	[8]
Anhydrous Formula	C <sub>26</sub> H <sub>29</sub> Cl <sub>2</sub> N <sub>5</sub> O <sub>3</sub>	[11]

| Anhydrous MW | 530.45 g/mol [9] |

## Mechanism of Action and Signaling Pathways

Bosutinib functions as a potent, ATP-competitive inhibitor of both Abl and Src tyrosine kinases. [12] In Ph+ CML, the constitutively active BCR-ABL fusion protein drives leukemogenesis. Bosutinib binds to the kinase domain of BCR-Abl, blocking its autophosphorylation and the subsequent phosphorylation of downstream substrates.[5] This inhibition leads to the disruption of multiple oncogenic signaling pathways, including PI3K/AKT/mTOR, MAPK/ERK, and JAK/STAT3, ultimately resulting in decreased cell proliferation and induction of apoptosis in cancer cells.[2][7] Its dual activity against Src family kinases (SFKs), which are involved in a wide range of cellular processes including growth and survival, contributes to its broad antineoplastic activity.[3][5]





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